3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide
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Overview
Description
3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide is not fully understood. However, studies suggest that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide exhibits low toxicity and high selectivity towards cancer cells. It has been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide. One potential direction is the development of novel analogs with improved solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide involves the reaction of thiophene-2-carboxylic acid hydrazide with m-tolyl isocyanate in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to yield the final product.
Scientific Research Applications
3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide has potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(3-methylphenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-5-2-7-15(11-13)20-19(24)23-9-3-6-14(12-23)17-21-22-18(25-17)16-8-4-10-26-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFQHUWWBPLERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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